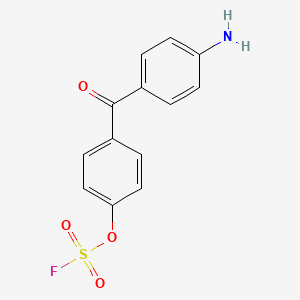
4-(4-Aminobenzoyl)phenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminobenzoyl)phenylfluoranesulfonate is an organic compound that features a benzoyl group attached to an aminobenzene ring, which is further connected to a phenylfluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzoyl)phenylfluoranesulfonate typically involves the following steps:
Nitration and Reduction: The starting material, 4-nitrobenzoyl chloride, undergoes nitration to form 4-nitrobenzoylphenylfluoranesulfonate. This intermediate is then reduced to 4-aminobenzoylphenylfluoranesulfonate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The aminobenzoyl compound is then subjected to sulfonation using fluoranesulfonic acid under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by sulfonation in specialized reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobenzoyl)phenylfluoranesulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzoyl and sulfonate groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium (Pd) catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted benzoyl or sulfonate derivatives.
Scientific Research Applications
4-(4-Aminobenzoyl)phenylfluoranesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Aminobenzoyl)phenylfluoranesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: Shares the aminobenzoyl group but lacks the phenylfluoranesulfonate moiety.
4-Nitrobenzoic Acid: Contains a nitro group instead of an amino group.
Benzoylphenylsulfonate: Lacks the amino group and has different chemical properties.
Properties
Molecular Formula |
C13H10FNO4S |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-amino-4-(4-fluorosulfonyloxybenzoyl)benzene |
InChI |
InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-7-3-10(4-8-12)13(16)9-1-5-11(15)6-2-9/h1-8H,15H2 |
InChI Key |
MSKXWRPAXRVNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OS(=O)(=O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13556979.png)
![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)

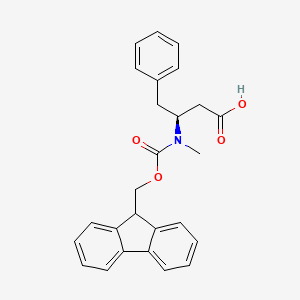
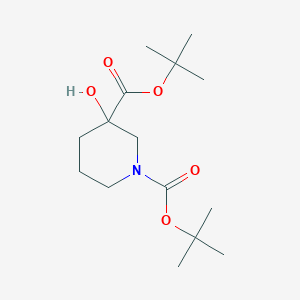
![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)
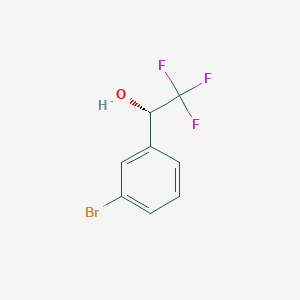
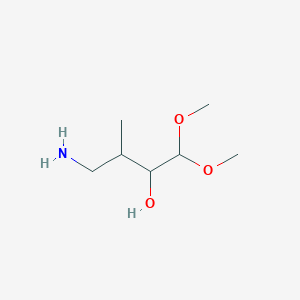
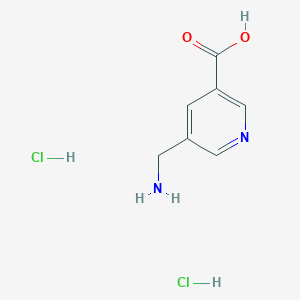
![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)
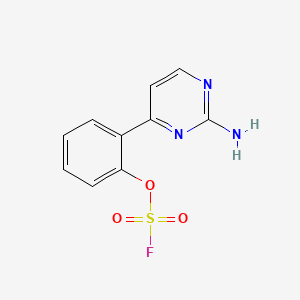
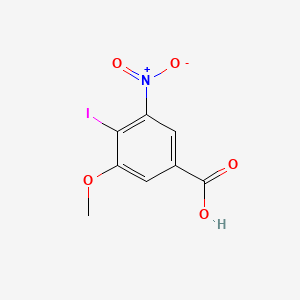
![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13557040.png)

